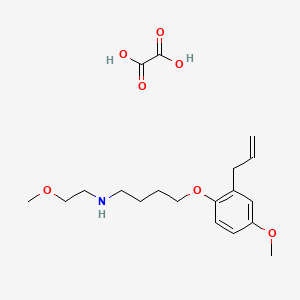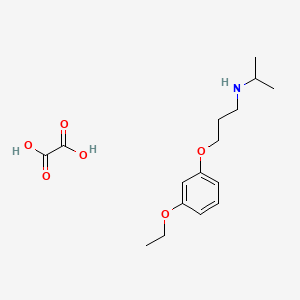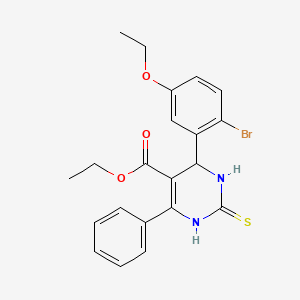![molecular formula C21H33NO5 B4000572 1-[3-(2-Tert-butylphenoxy)propyl]-3-methylpiperidine;oxalic acid](/img/structure/B4000572.png)
1-[3-(2-Tert-butylphenoxy)propyl]-3-methylpiperidine;oxalic acid
Overview
Description
1-[3-(2-Tert-butylphenoxy)propyl]-3-methylpiperidine; oxalic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. . Its molecular structure consists of a piperidine ring substituted with a tert-butylphenoxy group and a methyl group, combined with oxalic acid.
Preparation Methods
The synthesis of 1-[3-(2-Tert-butylphenoxy)propyl]-3-methylpiperidine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-tert-butylphenol and 3-chloropropylamine.
Reaction Steps:
Industrial Production: Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-[3-(2-Tert-butylphenoxy)propyl]-3-methylpiperidine undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of alcohols or carboxylic acids.
Substitution: It can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the phenoxy group.
Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation and nucleophiles like sodium hydride for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions but may include oxidized derivatives or substituted piperidine compounds
Scientific Research Applications
1-[3-(2-Tert-butylphenoxy)propyl]-3-methylpiperidine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential histamine H3 receptor antagonist, which could have implications in treating neurological disorders such as Alzheimer’s disease and schizophrenia.
Biological Studies: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It may be used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-[3-(2-Tert-butylphenoxy)propyl]-3-methylpiperidine involves its interaction with histamine H3 receptors:
Receptor Binding: The compound binds to the histamine H3 receptor, inhibiting its activity.
Molecular Targets: The primary target is the histamine H3 receptor, which plays a role in modulating neurotransmitter release in the central nervous system.
Pathways Involved: By inhibiting the H3 receptor, the compound can influence pathways related to cognitive function and alertness.
Comparison with Similar Compounds
1-[3-(2-Tert-butylphenoxy)propyl]-3-methylpiperidine can be compared with other histamine H3 receptor antagonists:
Similar Compounds: Other compounds in this category include thioperamide and clobenpropit.
Properties
IUPAC Name |
1-[3-(2-tert-butylphenoxy)propyl]-3-methylpiperidine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO.C2H2O4/c1-16-9-7-12-20(15-16)13-8-14-21-18-11-6-5-10-17(18)19(2,3)4;3-1(4)2(5)6/h5-6,10-11,16H,7-9,12-15H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBISMTXMDUBPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCOC2=CC=CC=C2C(C)(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-(2-ethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4000507.png)
![2-[(4-chloro-3-nitrobenzoyl)amino]-N-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4000515.png)

![1-[4-(mesityloxy)butyl]piperazine oxalate](/img/structure/B4000528.png)
![4-[2-[2-(3,4-Dichlorophenoxy)ethoxy]ethyl]morpholine;oxalic acid](/img/structure/B4000529.png)


![methyl 4,5-dimethoxy-2-[(2-phenylbutanoyl)amino]benzoate](/img/structure/B4000546.png)
![Diethyl 2-[4-(4-methoxy-2-prop-2-enylphenoxy)butyl]propanedioate](/img/structure/B4000564.png)
![(2-methoxyethyl){2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}amine oxalate](/img/structure/B4000586.png)
amine oxalate](/img/structure/B4000591.png)
![1-[3-(4-Bromo-2-methylphenoxy)propyl]pyrrolidine;oxalic acid](/img/structure/B4000595.png)
![3-[2-(2-bromo-4-chlorophenoxy)ethyl]-4(3H)-quinazolinone oxalate](/img/structure/B4000613.png)
![3,3,6,6-tetramethyl-9-{4-[(2-methylbenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B4000616.png)
